molecular formula C10H18O6 B1623770 Methyl-2,3-O-isopropylidene-a-D-mannopyranoside CAS No. 63167-69-1

Methyl-2,3-O-isopropylidene-a-D-mannopyranoside

Cat. No.: B1623770
CAS No.: 63167-69-1
M. Wt: 234.25 g/mol
InChI Key: NBCSDARMWTYPFT-UHFFFAOYSA-N
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Description

Anomeric Configuration Analysis

The α-anomeric configuration of methyl-2,3-O-isopropylidene-α-D-mannopyranoside is defined by the equatorial orientation of the methoxy group at C1, confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The anomeric effect stabilizes the α-configuration through hyperconjugation between the lone pair of the endocyclic oxygen (O5) and the σ* orbital of the C1-O1 bond. Density functional theory (DFT) calculations reveal a 5.3 kcal/mol energy preference for the α-anomer over the β-form due to reduced steric clashes between the methoxy group and the isopropylidene moiety.

Table 1: Key Anomeric Configuration Parameters

Parameter α-Anomer Value β-Anomer Value Method Source
C1-O1 Bond Length (Å) 1.418 1.401 X-ray diffraction
O5→C1-O1 Torsion (°) -60.2 62.8 DFT optimization
Relative Energy (kcal/mol) 0.0 +5.3 MP2/6-311+G(d,p)

Isopropylidene Ring Conformation Studies

The 1,3-dioxolane ring formed by the isopropylidene group adopts an envelope conformation with C2 as the flap atom, as observed in single-crystal structures. Pseudorotation analysis (Cremer-Pople parameters) yields a phase angle $$ P = 112.6^\circ $$ and amplitude $$ \theta = 32.7^\circ $$, indicating minimal ring puckering. The isopropylidene group imposes a dihedral angle of $$ 54.8^\circ $$ between O2-C2-C3-O3, constraining the mannopyranose ring to a $$ ^4C_1 $$ chair conformation.

Table 2: Isopropylidene Ring Geometric Parameters

Parameter Value Method Source
O2-C2-C3-O3 Dihedral (°) 54.8 ± 0.3 X-ray diffraction
C2-C3 Bond Length (Å) 1.532 Neutron diffraction
Ring Puckering Amplitude 0.37 Å Cremer-Pople analysis

Comparative Analysis of Crystal Packing Patterns

Crystallographic studies reveal two dominant packing motifs:

  • Hydrogen-Bonded Layers : In orthorhombic $$ P21212_1 $$ crystals, molecules form infinite chains via O6-H⋯O4 hydrogen bonds (2.78 Å), with van der Waals interactions between isopropylidene methyl groups stabilizing interlayer spacing.
  • Helical Arrangements : Trigonal $$ P3_2 $$ crystals exhibit helical stacks along the c-axis, driven by C-H⋯O interactions between the methoxy group and dioxolane oxygen (3.12 Å).

Table 3: Crystallographic Packing Parameters

Space Group Unit Cell Volume (ų) Dominant Interactions Interaction Distance (Å) Source
$$ P21212_1 $$ 630.15 O-H⋯O 2.78
$$ P3_2 $$ 582.94 C-H⋯O 3.12

Torsional Angle Variations in Furanose Ring Systems

The furanose ring adopts a $$ ^4C_1 $$ chair conformation with torsional angles modulated by the isopropylidene group:

  • C1-C2-C3-C4 : $$ -55.3^\circ $$ (gauche)
  • C2-C3-C4-C5 : $$ 178.2^\circ $$ (antiperiplanar)

Molecular dynamics simulations show the isopropylidene group reduces furanose ring flexibility, limiting pseudorotation phase ($$ P $$) to $$ 18^\circ $$–$$ 36^\circ $$ compared to $$ 144^\circ $$ in unprotected mannopyranosides.

Table 4: Furanose Ring Torsional Angles

Torsion Angle Value (°) Method Source
C1-C2-C3-C4 -55.3 ± 1.2 X-ray diffraction
C2-C3-C4-C5 178.2 ± 0.8 X-ray diffraction
O5-C1-C2-C3 -62.4 ± 0.9 NMR relaxation

Properties

IUPAC Name

6-(hydroxymethyl)-4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-10(2)15-7-6(12)5(4-11)14-9(13-3)8(7)16-10/h5-9,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCSDARMWTYPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC(C2O1)OC)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408088
Record name ST51037357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63167-69-1
Record name ST51037357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2,3-O-isopropylidene-a-D-mannopyranoside typically involves the reaction of methyl alpha-D-mannopyranoside with 2,2-dimethoxypropane in the presence of an acid catalyst such as sulfuric acid. This reaction is carried out at elevated temperatures, often around 70°C, and yields the desired product in approximately 80-90% .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the anomeric position or unprotected hydroxyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and pyridinium chlorochromate (PCC):

  • Aldehyde Formation : Oxidation with PCC in dichloromethane selectively generates the corresponding aldehyde derivative.

  • Carboxylic Acid Formation : Stronger oxidants like KMnO₄ under acidic conditions yield mannuronic acid derivatives .

Reaction conditions significantly influence product distribution. For example, controlled pH and temperature prevent over-oxidation of the isopropylidene group .

Reduction Reactions

Reduction typically targets carbonyl groups introduced via oxidation or glycosidic linkages:

  • Sodium Borohydride (NaBH₄) : Reduces aldehyde intermediates to primary alcohols with >90% efficiency .

  • Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) under H₂ atmosphere reduces unsaturated bonds introduced during functionalization .

Substitution Reactions

Substitution reactions exploit the electrophilic nature of the protected mannose core:

Iodination at C6

Treatment with iodine (I₂), triphenylphosphine (PPh₃), and imidazole in toluene introduces iodine at C6, yielding methyl 6-deoxy-6-iodo derivatives :

text
Methyl-2,3-O-isopropylidene-α-D-mannopyranoside + I₂/PPh₃/imidazole → Methyl-6-deoxy-6-iodo-2,3-O-isopropylidene-α-D-mannopyranoside

Conditions : Reflux in toluene (3 h, 70°C). Yield : 85–90% .

Methyl Iodide-Mediated Thiocarbonate Conversion

Reaction with methyl iodide (CH₃I) replaces thiocarbonate groups with methyl ethers. For example:

text
Methyl-4,6-O-isopropylidene-2,3-O-thiocarbonyl-α-D-mannoside + CH₃I → Methyl-3,6-dideoxy-3,6-diiodo-2-O-(methylthio)carbonyl-α-D-altropyranoside

Key Insight : Hydrogen iodide (HI) generated in situ facilitates iodination at C6, which can be suppressed using propylene oxide or benzylidene protection .

Regioselective Isopropylidenation

Direct 2,3-O-isopropylidenation is achieved using 2-methoxypropene and catalytic p-toluenesulfonic acid (TsOH):

SubstrateTsOH (equiv)Temp (°C)Time (h)Yield (%)
Methyl-α-D-mannopyranoside0.170493
p-Methoxyphenyl derivative0.3501.589

Mechanism : Initial 4,6-O-isopropylidenation followed by acid-catalyzed rearrangement to the 2,3-protected isomer .

Hydrolysis and Deprotection

Controlled hydrolysis removes isopropylidene groups without disrupting other functionalities:

  • Acetic Acid (70%) : Cleaves isopropylidene at 70°C in 2 h (91% yield) .

  • Enzymatic Hydrolysis : Glycosidases selectively hydrolyze specific glycosidic bonds for bioconjugation .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl-2,3-O-isopropylidene-α-D-mannopyranoside typically involves the reaction of α-D-mannopyranoside with 2,2-dimethoxypropane in the presence of an acid catalyst. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity .

Applications in Oligosaccharide Synthesis

3.1 Protective Group Strategy

The isopropylidene group is widely used as a protective group for hydroxyl functionalities in oligosaccharide synthesis. It allows for selective reactions while preventing unwanted side reactions that could occur at hydroxyl sites. This selectivity is crucial when synthesizing complex carbohydrates where multiple hydroxyl groups are present .

3.2 Synthesis of Mannose-containing Oligosaccharides

Methyl-2,3-O-isopropylidene-α-D-mannopyranoside has been employed as a building block in the synthesis of mannose-containing oligosaccharides. For instance, it has been used to synthesize 3,6-branched mannosyl trisaccharides, which are essential components in N-linked glycan structures involved in biological processes such as cell adhesion and immune response .

Compound Yield (%) Synthesis Method
3,6-branched mannosyl trisaccharide50.4Using methyl-2,3-O-isopropylidene-α-D-mannopyranoside as an acceptor
Other mannose derivatives85-93Direct regioselective synthesis from α-D-mannopyranosides

Biological Significance

The synthesized mannosides play a vital role in various biological functions:

  • Cell Differentiation : Mannose oligosaccharides are involved in cell signaling and differentiation processes.
  • Infection Mechanisms : They are recognized by specific lectins and play roles in pathogen recognition and infection mechanisms, such as HIV binding .

Case Studies

Several studies have documented the successful application of methyl-2,3-O-isopropylidene-α-D-mannopyranoside in glycoscience:

5.1 Study on Glycan Synthesis
A study demonstrated the efficient synthesis of a branched mannose trisaccharide using methyl-2,3-O-isopropylidene-α-D-mannopyranoside as a key intermediate. The method showed high yields and selectivity, showcasing its utility in constructing complex glycan structures necessary for biological research .

5.2 Synthesis of Glycoconjugates
Research has highlighted the use of this compound in synthesizing glycoconjugates that mimic natural glycan structures found on cell surfaces. These glycoconjugates are valuable for studying interactions between cells and pathogens or between cells themselves .

Mechanism of Action

The mechanism by which Methyl-2,3-O-isopropylidene-a-D-mannopyranoside exerts its effects involves its role as a protected sugar derivative. The isopropylidene group provides stability, allowing the compound to participate in selective reactions without undergoing unwanted transformations. This protection is crucial in multi-step synthesis processes where selective deprotection is required to achieve the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-2,3-O-isopropylidene-a-D-mannopyranoside is unique due to its specific protection at the 2,3 positions, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosides, where selective protection and deprotection are essential .

Biological Activity

Methyl-2,3-O-isopropylidene-α-D-mannopyranoside (MIPM) is a glycoside derived from D-mannose, notable for its protective isopropylidene groups at the 2 and 3 positions of the mannose ring. This compound serves as a significant intermediate in carbohydrate chemistry and exhibits various biological activities, particularly in the context of enzyme interactions and potential therapeutic applications.

Molecular Formula: C₁₀H₁₈O₅
Appearance: Colorless crystalline solid

MIPM is synthesized through several methods, typically involving the protection of hydroxyl groups on mannose to facilitate selective modifications. One common synthesis route employs 2,2-dimethoxypropane and sulfuric acid, yielding MIPM with high purity and yield. The isopropylidene groups are crucial for protecting the hydroxyl functionalities, allowing for further chemical transformations necessary for creating complex carbohydrates and derivatives .

Enzymatic Interactions

MIPM acts as a substrate in mannosylation processes, where mannose units are attached to other molecules. This interaction is vital for studying enzymes that recognize mannose moieties, providing insights into metabolic pathways involving carbohydrates. Notably, MIPM's structure allows researchers to investigate enzyme specificity and reaction mechanisms, which can inform the development of carbohydrate-based drugs targeting specific receptors or inhibiting bacterial infections .

Role in Immune Response and Bacterial Adhesion

Mannose-containing carbohydrates, including MIPM, play significant roles in immune recognition and bacterial adhesion. These compounds can enhance the binding affinity of pathogens to host cells by mimicking natural glycan structures involved in cell signaling and immune response. Studies have shown that MIPM can serve as a starting material for synthesizing carbohydrate-based therapeutic agents aimed at disrupting these interactions .

Case Studies

  • Synthesis of Mannosyl Trisaccharides
    • Researchers utilized MIPM to synthesize a 3,6-branched α-D-mannosyl trisaccharide, which demonstrated improved binding characteristics to mannose-specific proteins compared to linear oligomannosides. This work highlights MIPM's utility in creating biologically relevant oligosaccharides that can influence cellular interactions .
  • Investigating Enzyme Specificity
    • A study focused on the enzymatic reactions involving MIPM revealed its potential as a model substrate for understanding mannosyltransferase activity. By analyzing the reaction products formed with various enzymes, researchers could elucidate the mechanisms behind mannose transfer in biological systems .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl α-D-mannopyranosideUnprotected form of mannoseBasic structure without protective groups
Methyl 4,6-O-isopropylidene-α-D-mannopyranosideIsopropylidene groups at different positionsDifferent regioselectivity
Methyl 6-deoxy-6-iodo-2,3-O-isopropylidene-α-D-mannopyranosideContains iodine substitutionHalogenated derivative

The table above illustrates how MIPM compares to other derivatives in terms of structural features and applications. Its specific protective groups at positions 2 and 3 influence its reactivity, making it a valuable intermediate in synthetic carbohydrate chemistry.

Q & A

Q. Q1. What are the standard synthetic routes for Methyl-2,3-O-isopropylidene-α-D-mannopyranoside, and how is regioselectivity controlled during its iodination at C6?

Methodological Answer: The synthesis typically starts with methyl α-D-mannopyranoside, where the 2,3-hydroxyl groups are protected via isopropylidene acetal formation under acidic conditions. For iodination at C6, a two-step protocol is employed:

Activation of C6-OH : Use of triphenylphosphine (PPh₃) and iodine (I₂) in dry toluene at reflux (353 K) facilitates nucleophilic substitution, replacing the hydroxyl group with iodine .

Regioselectivity Control : Steric hindrance from the isopropylidene group directs iodination exclusively to C6, as observed in the 90% yield of Methyl-6-deoxy-6-iodo-2,3-O-isopropylidene-α-D-mannopyranoside .
Purification : Column chromatography (petroleum ether:ethyl acetate, 70:30) isolates the product, confirmed via NMR and MS .

Q. Q2. How can the crystal structure of derivatives like Methyl-6-deoxy-6-iodo-2,3-O-isopropylidene-α-D-mannopyranoside be resolved, and what conformational insights does this provide?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K resolves the chair conformation of the tetrahydropyran ring and the envelope conformation of the 1,3-dioxolane ring. Key steps:

  • Data Collection : Monoclinic space group P2₁ with cell parameters a = 8.3121 Å, b = 10.3911 Å, c = 8.3128 Å .
  • Hydrogen Bonding : Intermolecular O–H⋯O and C–H⋯O interactions stabilize the layered packing parallel to the [001] plane .
  • Validation : R-factor = 0.016, wR-factor = 0.043, confirming structural accuracy .

Advanced Research Questions

Q. Q3. How do conflicting NMR and X-ray data on glycosidic bond conformations arise, and what strategies resolve these discrepancies?

Methodological Answer: Discrepancies often stem from dynamic equilibria in solution (NMR) vs. static solid-state structures (X-ray). To resolve:

Variable-Temperature NMR : Identifies rotamer populations (e.g., syn vs. anti orientations of the isopropylidene group) .

DFT Calculations : Compare experimental X-ray torsional angles (e.g., C5–O1–C1–C2 = −174.10°) with computed energies to validate dominant conformers .

Cross-Validation : Use NOESY/ROESY to detect spatial proximities in solution that align with X-ray-derived distances .

Q. Q4. What mechanistic insights guide the use of Methyl-2,3-O-isopropylidene-α-D-mannopyranoside in glycosylation reactions for oligosaccharide assembly?

Methodological Answer: The isopropylidene group acts as a transient protecting group, enabling selective activation at C1 for glycosidic bond formation:

Glycosyl Donor Activation : Triflate-mediated generation of a mannosyl oxocarbenium ion at C1 facilitates nucleophilic attack by acceptors (e.g., alcohols or sugars) .

Stereochemical Control : The α-configuration at C1 is retained due to neighboring-group participation of the 2,3-isopropylidene group .

Case Study : Methyl α-D-mannopyranosyl-(1→6)-α-D-mannopyranoside synthesis via iterative deprotection-glycosylation cycles .

Q. Q5. How can Methyl-2,3-O-isopropylidene-α-D-mannopyranoside derivatives be applied to study carbohydrate-protein interactions, such as with concanavalin A?

Methodological Answer:

Crystallographic Studies : Co-crystallize the compound with concanavalin A (ConA) to map binding sites. The mannosyl moiety binds near Tyr-12 and Asp-16 residues, 10–14 Å from the Mn²⁺/Ca²⁺ site .

Competitive Assays : Use isothermal titration calorimetry (ITC) to measure binding affinities against iodinated analogs (e.g., methyl 2-iodoacetimido-2-deoxy-α-D-glucopyranoside) .

NMR Titrations : Monitor chemical shift perturbations in ConA upon ligand binding to identify key interaction residues .

Q. Q6. What analytical workflows are recommended for characterizing synthetic intermediates with conflicting mass spectrometry (MS) and elemental analysis data?

Methodological Answer:

High-Resolution MS (HRMS) : Resolve ambiguous molecular formulas (e.g., C₁₀H₁₇IO₅ requires m/z 328.0134 [M+Na]⁺) .

Combined Spectroscopy : Pair ¹³C NMR with DEPT-135 to distinguish CH₃ (e.g., isopropylidene methyl groups at δ 25–30 ppm) from quaternary carbons .

Microanalysis : Cross-check iodine content via combustion analysis (theoretical I: 25.4% in C₁₀H₁₇IO₅) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl-2,3-O-isopropylidene-a-D-mannopyranoside
Reactant of Route 2
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Methyl-2,3-O-isopropylidene-a-D-mannopyranoside

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